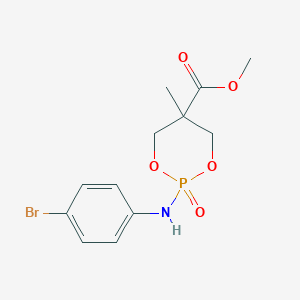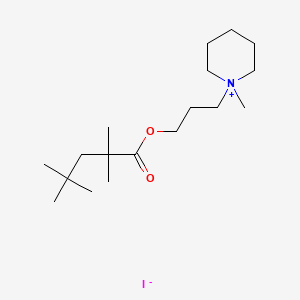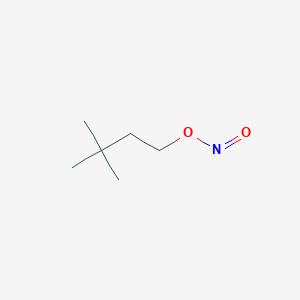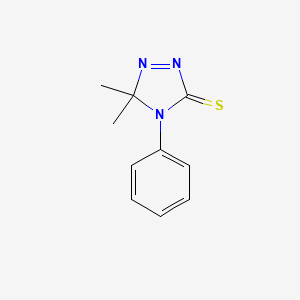
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2-chloroethyl group and a nitrosoureido moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- typically involves multiple steps. One common method starts with the nitration of 2,6-dimethylbenzoic acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, which is then reacted with 2-chloroethyl isocyanate to form the nitrosoureido group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosoureido group to an amine or other reduced forms.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives that retain the core structure of the original compound .
Applications De Recherche Scientifique
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- involves its interaction with specific molecular targets. The nitrosoureido group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. This interaction can trigger various biochemical pathways, including those involved in cell signaling and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted benzoic acids and nitrosoureas, such as:
- 4-(2-chloroethyl)benzoic acid
- 2,6-dimethylbenzoic acid
- N-nitrosourea derivatives
Uniqueness
What sets benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- apart is its combination of functional groups, which imparts unique reactivity and biological activity.
This detailed overview highlights the significance of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Propriétés
Numéro CAS |
33054-79-4 |
|---|---|
Formule moléculaire |
C12H14ClN3O4 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c1-7-5-9(6-8(2)10(7)11(17)18)14-12(19)16(15-20)4-3-13/h5-6H,3-4H2,1-2H3,(H,14,19)(H,17,18) |
Clé InChI |
LHXROPALKCXVAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)





![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)


![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)


